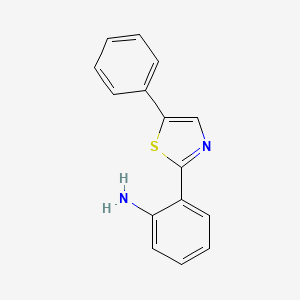

2-(5-Phenylthiazol-2-yl)aniline

Description

Properties

IUPAC Name |

2-(5-phenyl-1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQBGEONWKVZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Phenylthiazol-2-yl)aniline: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential properties of the novel heterocyclic compound, 2-(5-Phenylthiazol-2-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule in published literature, this paper outlines a plausible synthetic pathway based on established chemical reactions and discusses its potential physicochemical and pharmacological properties by drawing parallels with structurally related compounds.

Proposed Synthesis

A robust two-step synthesis is proposed for this compound. The pathway involves the initial preparation of a key intermediate, 2-aminobenzothioamide, followed by a classic Hantzsch thiazole synthesis.

Synthesis Workflow

The overall synthetic strategy is depicted below, starting from commercially available 2-aminobenzonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Aminobenzothioamide (Intermediate)

This protocol is adapted from a general method for the synthesis of aromatic thioamides from nitriles.[1][2]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-aminobenzonitrile (1.0 eq), magnesium chloride hexahydrate (1.5 eq), and dimethylformamide (DMF).

-

Reaction: Stir the mixture at room temperature and add sodium hydrosulfide hydrate (70%, 3.0 eq) portion-wise over 15 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 2-4 hours).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-aminobenzothioamide.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Final Product)

This protocol is a representative Hantzsch thiazole synthesis.[3][4][5]

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-aminobenzothioamide (1.0 eq) and 2-bromo-1-phenylethanone (phenacyl bromide, 1.0 eq) in methanol.

-

Reaction: Heat the mixture to reflux with constant stirring.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials (typically 4-8 hours).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.[4]

-

Purification: The crude solid is collected by vacuum filtration, washed with water, and air-dried. Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Physicochemical Properties

| Property | Predicted/Comparative Value for this compound | Notes |

| Molecular Formula | C₁₅H₁₂N₂S | - |

| Molecular Weight | 252.34 g/mol | - |

| Appearance | Predicted to be a crystalline solid | Based on similar aminophenylthiazole compounds. |

| Melting Point (°C) | Not available | Experimental determination required. |

| Solubility | Predicted to be soluble in organic solvents (DMSO, DMF, Methanol) | Aminothiazole derivatives generally show good solubility in polar organic solvents.[6] |

| XLogP3 | ~4.0 (Predicted) | Indicates moderate lipophilicity. For comparison, the XLogP3 of 2-(4-Aminophenyl)benzothiazole is 3.6.[7] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Predicted value. |

| Hydrogen Bond Acceptors | 2 (from N atoms) | Predicted value. |

Disclaimer: The data in this table, unless otherwise cited, are predictions and should be confirmed by experimental analysis.

Potential Pharmacological Properties and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[8]

Potential as a VEGFR-2 Inhibitor

A significant number of thiazole-containing derivatives have been developed and investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting the VEGFR-2 signaling pathway, anti-angiogenic agents can effectively starve tumors of essential nutrients and oxygen.

The binding of the ligand, VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events that ultimately promote endothelial cell proliferation, migration, and survival. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.

Given that the 2-aminothiazole moiety is a common feature in many kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against VEGFR-2, making it a compound of interest for anticancer drug development.

VEGFR-2 Signaling Pathway

The diagram below illustrates the principal signaling cascades initiated by the activation of VEGFR-2.

Conclusion

This compound represents a novel chemical entity with a plausible and efficient synthetic route. While direct experimental data on its properties are pending, its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests it is a promising candidate for further investigation in drug discovery programs. The potential for this compound to act as a VEGFR-2 inhibitor warrants evaluation of its anti-angiogenic and anticancer activities. The experimental protocols and theoretical framework provided in this guide serve as a foundational resource for researchers aiming to synthesize and characterize this and related compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. youtube.com [youtube.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-Aminophenyl)benzothiazole | C13H10N2S | CID 234475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-Depth Technical Guide on the Biological Activity of 2-(5-Phenylthiazol-2-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1] Derivatives of thiazole have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses specifically on the biological activities of 2-(5-phenylthiazol-2-yl)aniline and its closely related derivatives, providing a comprehensive overview of their therapeutic potential, supported by quantitative data, experimental methodologies, and mechanistic insights.

Anticancer Activity

Thiazole-containing compounds, including derivatives structurally related to this compound, have demonstrated significant antiproliferative effects across various cancer cell lines.[2] The benzothiazole aniline (BTA) scaffold, a fused-ring isomer, has shown selective antitumor properties.[3][4]

The cytotoxic effects of these derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5][6][7][8] Studies have reported potent activity, with some compounds exhibiting IC50 values in the low micromolar range, comparable to or even exceeding the efficacy of established chemotherapy agents like cisplatin in certain cell lines.[3] For instance, novel thiazole derivatives have shown significant growth inhibition against ovarian cancer (OVCAR-4), breast cancer (MCF-7), and liver cancer (HepG2) cell lines.[2][9]

Table 1: Anticancer Activity of Phenylthiazole Aniline Derivatives and Related Structures

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Naphthalene-azine-thiazole hybrid (6a) | Ovarian Cancer (OVCAR-4) | 1.57 ± 0.06 | [9] |

| 2-substituted thiazole-4[5H]-one (4c) | Breast Cancer (MCF-7) | 2.57 ± 0.16 | [2] |

| 2-substituted thiazole-4[5H]-one (4c) | Liver Cancer (HepG2) | 7.26 ± 0.44 | [2] |

| Benzothiazole Aniline Ligand (L1) | Liver Cancer (Huh-7) | 15.6 ± 1.1 | [3] |

| Benzothiazole Aniline Pt(II) Complex (L1Pt) | Liver Cancer (Huh-7) | 12.4 ± 1.9 | [3] |

| Staurosporine (Control) | Breast Cancer (MCF-7) | 6.77 ± 0.41 | [2] |

| Staurosporine (Control) | Liver Cancer (HepG2) | 8.4 ± 0.51 | [2] |

| Cisplatin (Control) | Liver Cancer (Huh-7) | 23.7 ± 2.6 | [3] |

Antimicrobial Activity

The 2-aminothiazole scaffold is a privileged structure in antimicrobial research and is a key component of many highly active agents.[10] Derivatives incorporating the phenylthiazole aniline core have been investigated for their efficacy against a spectrum of pathogens, including multidrug-resistant bacteria.

The antibacterial and antifungal potential is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11][12][13] Studies have shown that certain thiazole derivatives exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds demonstrating MIC values as low as 2 µg/mL.[14][15] The introduction of specific substituents, such as a naphthalen-2-yl group, has been shown to significantly enhance antimicrobial potency.[15]

Table 2: Antimicrobial Activity (MIC) of Phenylthiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,5'-bisthiazole derivative (38) | M. tuberculosis H37Ra | 9.64 | [14] |

| N-2,5-Dimethylphenylthioureido derivative (3j) | S. aureus | 2 | [15] |

| N-2,5-Dimethylphenylthioureido derivative (3j) | E. faecium | 2 | [15] |

| 4-(2-amino-1,3-thiazol-4-yl)phenol derivative (16) | B. subtilis | 1.56 | [14] |

| 4-(2-amino-1,3-thiazol-4-yl)phenol derivative (16) | S. aureus | 3.125 | [14] |

| 4-(2-amino-1,3-thiazol-4-yl)phenol derivative (16) | E. coli | 6.25 | [14] |

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives have been explored as potent anti-inflammatory agents. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16][17] Inflammation is a biological response to infection and is linked to the arachidonic acid pathway, which involves COX and LOX enzymes.[16] Certain thiazole derivatives have been identified as potent dual inhibitors of COX-2 and 5-LOX, offering a promising avenue for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Additionally, specific 2-(indol-5-yl)thiazole derivatives have been synthesized and evaluated as potent xanthine oxidase (XO) inhibitors, with IC50 values in the nanomolar range, highlighting their potential for treating gout and hyperuricemia.[18]

Table 3: Anti-Inflammatory and Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | IC50 | Reference |

| N-(3,5-dimethylphenyl)thiazole-2-amine (3a) | 5-LOX | 127 nM | [17] |

| 4-(2-amino-1,3-thiazol-4-yl)phenol (6b) | COX-2 | 11.65 µM | [17] |

| 2-(3-cyano-2-isopropylindol-5-yl)thiazole (derivative) | Xanthine Oxidase | 3.5 nM | [18] |

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan.[8]

-

Cell Seeding: Culture human cancer cells (e.g., MCF-7) in DMEM supplemented with 10% FBS.[5] Seed the cells in a 96-well plate at a density of 8 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for 24 to 72 hours.[5]

-

MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.[5][6]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[5] The reference wavelength should be greater than 650 nm.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using dose-response curve analysis.

Protocol 2: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[11][12][13]

-

Preparation of Antimicrobial Agent: Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute with sterile Mueller-Hinton Broth (MHB) to achieve twice the highest desired test concentration.[19]

-

Serial Dilution: Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate. Add 100 µL of the prepared compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step.[19]

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[12]

-

Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial suspension. The final volume in each well should be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[11][19]

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12]

Visualizations: Workflows and Mechanisms

Caption: Generalized workflow for the synthesis and characterization of thiazole derivatives.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Caption: Logical diagram of dual COX-2/5-LOX inhibition by thiazole derivatives.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 6. researchhub.com [researchhub.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. researchgate.net [researchgate.net]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to 2-(5-Phenylthiazol-2-yl)aniline: Structure, Analysis, and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Structure

The chemical structure of 2-(5-Phenylthiazol-2-yl)aniline is defined by an aniline molecule substituted at the second position with a 5-phenylthiazole ring. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is attached to the aniline at its 2-position, and a phenyl group is attached at the 5-position of the thiazole ring.

Molecular Formula: C₁₅H₁₂N₂S

Molecular Weight: 252.34 g/mol

Proposed Structure:

Synthesis Protocol

A probable and widely used method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This method typically involves the condensation reaction between an α-haloketone and a thiourea or thioamide derivative. For the synthesis of this compound, a plausible approach would involve the reaction of 2-bromo-1-phenylethanone with N-(2-aminophenyl)thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis (Proposed)

-

Preparation of N-(2-aminophenyl)thiourea: An equimolar solution of 2-phenylenediamine and ammonium thiocyanate in a suitable solvent (e.g., ethanol) is refluxed. The resulting N-(2-aminophenyl)thiourea can be isolated upon cooling and recrystallization.

-

Cyclization Reaction: The synthesized N-(2-aminophenyl)thiourea is then reacted with an equimolar amount of 2-bromo-1-phenylethanone in a solvent such as ethanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield this compound.

Below is a workflow diagram illustrating the proposed Hantzsch synthesis.

References

- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. universalprint.org [universalprint.org]

The Elusive Mechanism: A Technical Guide to the Potential Action of 2-(5-Phenylthiazol-2-yl)aniline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the potential mechanism of action of the novel compound 2-(5-Phenylthiazol-2-yl)aniline. In the absence of direct research on this specific molecule, this document synthesizes findings from structurally analogous compounds containing the core 2-aminophenylthiazole scaffold. By examining the biological activities of these closely related derivatives, we can infer potential molecular targets and signaling pathways for this compound. The primary activities observed in analogous compounds include anticancer, anti-inflammatory, and enzyme inhibitory effects. This guide presents a consolidated overview of these potential mechanisms, supported by quantitative data from published studies, detailed experimental protocols, and visual representations of key biological processes.

Introduction

The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, known to impart a wide range of pharmacological activities. Its derivatives have been investigated for their potential as therapeutic agents in various domains, including oncology, inflammation, and infectious diseases. The subject of this guide, this compound, is a distinct molecule within this class for which the specific mechanism of action has not yet been elucidated in publicly available literature.

This document serves as a predictive guide, postulating the mechanism of action of this compound based on the established biological activities of its structural analogs. The core hypothesis is that the shared chemical features will translate to similar interactions with biological targets. The following sections will explore the potential anticancer, anti-inflammatory, and enzyme-inhibiting properties of this compound.

Potential Anticancer Mechanisms

Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents through various mechanisms. Research on closely related compounds suggests that this compound may exhibit cytotoxic effects on cancer cells through the induction of apoptosis and inhibition of key kinases involved in tumor progression.

One of the key proposed mechanisms is the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. Phenylthiazole derivatives have been shown to induce apoptosis through this mechanism. Furthermore, 2-aminobenzothiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Another potential target is Karyopherin Beta 1 (KPNB1), a nuclear import protein that is often overexpressed in cancer cells. The inhibition of KPNB1 can lead to the suppression of cancer cell proliferation.

Postulated Signaling Pathway: Anticancer Activity

Caption: Postulated anticancer signaling pathway for this compound.

Potential Anti-Inflammatory Mechanisms

The 2-aminothiazole scaffold is also associated with anti-inflammatory properties. The primary mechanism appears to be the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Both COX-1 and COX-2 are potential targets. Additionally, some derivatives have shown inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade responsible for the production of leukotrienes.

Dual inhibition of both COX and 5-LOX pathways could provide a broad-spectrum anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Postulated Signaling Pathway: Anti-Inflammatory Activity

Caption: Postulated anti-inflammatory signaling pathway.

Potential Enzyme Inhibition

Beyond cancer and inflammation-related enzymes, derivatives of 2-aminothiazole have been shown to inhibit a variety of other enzymes, suggesting a broader therapeutic potential for this compound.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Structurally similar compounds, specifically 2-ethyl-5-phenylthiazole-4-carboxamide derivatives, have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a negative regulator of the insulin and leptin signaling pathways, making its inhibitors promising candidates for the treatment of type 2 diabetes and obesity. Inhibition of PTP1B leads to increased phosphorylation of the insulin receptor (IRβ) and Akt, ultimately enhancing glucose uptake.[1]

Carbonic Anhydrase (CA) Inhibition

Certain 2-aminothiazole derivatives have shown potent inhibitory activity against carbonic anhydrase isoenzymes, particularly CA I and CA II. This suggests a potential application in conditions where CA inhibition is beneficial, such as glaucoma.

Phosphodiesterase Type 5 (PDE5) Regulation

Some 2-aminothiazole scaffolds have been found to act as regulators of phosphodiesterase type 5 (PDE5), an enzyme involved in cGMP signaling.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the quantitative data for various biological activities of compounds structurally related to this compound. This data provides a benchmark for the potential potency of the title compound.

| Compound Class | Target | Assay | Activity (IC₅₀/Kᵢ/MIC) | Reference |

| Phenylthiazole Derivatives | Caspase-3 | Cytotoxicity Assay | Varies by cell line | [2] |

| 2-Aminobenzothiazole Derivatives | VEGFR-2 Kinase | Kinase Assay | 0.15 - 0.19 µM (IC₅₀) | [3] |

| 2-Aminothiazole-5-carboxamides | K562 Leukemia Cells | Anti-proliferative Assay | Good activity reported | [4] |

| N-aryl-4-aryl-1,3-thiazole-2-amine | 5-Lipoxygenase | Enzyme Inhibition Assay | Potent inhibition reported | [5] |

| 2-Ethyl-5-phenylthiazole-4-carboxamide | PTP1B | Enzyme Inhibition Assay | Varies by derivative | [1] |

| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Enzyme Inhibition Assay | 0.008 ± 0.001 µM (Kᵢ) | [3] |

| 2-Amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Enzyme Inhibition Assay | 0.124 ± 0.017 µM (Kᵢ) | [3] |

| Phenylthiazole Derivatives | C. albicans (Antifungal) | MIC Assay | 1–16 µg/mL | [6] |

| 2-Aminothiazole Derivatives | Various Bacteria | MIC Assay | Varies by derivative and strain | [7][8] |

Experimental Protocols for Key Assays

To facilitate further research on this compound, this section outlines the general methodologies for key experiments cited in the literature for analogous compounds.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence.

-

Data Analysis: The initial reaction rates are calculated, and the IC₅₀ or Kᵢ values are determined by fitting the data to appropriate enzyme inhibition models.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating novel therapeutic compounds.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the analysis of its structural analogs provides a strong foundation for targeted investigation. The evidence points towards a multi-faceted biological profile with potential applications in oncology and inflammatory diseases, primarily through the inhibition of key enzymes and modulation of critical signaling pathways.

Future research should focus on the direct evaluation of this compound in a panel of in vitro and cell-based assays to confirm the hypothesized activities. Specifically, kinase inhibition assays (e.g., for VEGFR-2), apoptosis assays (caspase activation), and enzyme inhibition assays for COX, 5-LOX, and PTP1B are recommended as initial steps. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic potential and assess its pharmacokinetic and toxicological profiles. The insights provided in this guide offer a rational starting point for the comprehensive biological characterization of this promising compound.

References

- 1. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

The Renaissance of a Privileged Scaffold: A Technical Guide to 2-Aminothiazole Derivatives in Oncology Research

For Immediate Release

A comprehensive technical guide released today consolidates the growing body of evidence supporting the 2-aminothiazole scaffold as a cornerstone in the development of novel anticancer agents. This whitepaper, intended for researchers, scientists, and drug development professionals, details the cytotoxic activity, experimental protocols, and mechanisms of action of this versatile heterocyclic compound class. The guide emphasizes the role of these derivatives in targeting key signaling pathways crucial for cancer cell proliferation and survival.

The 2-aminothiazole nucleus is a fundamental component of several clinically significant drugs, including the kinase inhibitors Dasatinib and Alpelisib.[1] Its broad pharmacological potential has spurred extensive research, leading to the discovery of numerous derivatives with potent and selective activity against a wide array of human cancers, including leukemia, lung, breast, and colon cancer.[1]

Core Chemical Structure and Activity

The foundational structure of 2-aminothiazole provides a versatile template for chemical modification. The anticancer efficacy of its derivatives is often attributed to substitutions at various positions on the thiazole ring, which modulate the compound's interaction with specific biological targets.

Caption: General chemical structure of the 2-aminothiazole core.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following tables summarize the IC50 values for representative derivatives against various human cancer cell lines, showcasing the scaffold's broad-spectrum activity.

Table 1: Cytotoxicity (IC50, µM) of Aminothiazole-Paeonol Derivatives

| Compound | AGS (Gastric) | HT-29 (Colorectal) | HeLa (Cervical) |

| 13c | 4.0 | 4.4 | 5.8 |

| 13d | 7.2 | 11.2 | 13.8 |

| 5-FU (Control) | 43.8 | 7.2 | - |

Data sourced from a study on novel aminothiazole-paeonol derivatives, which demonstrated potent activity against gastrointestinal adenocarcinoma cell lines.[2]

Table 2: Cytotoxicity (IC50, µM) of 2-Amino-4-phenylthiazole Derivatives

| Compound | A549 (Lung) | HeLa (Cervical) | HT29 (Colorectal) | Karpas299 (Lymphoma) |

| 5b | - | - | 2.01 | - |

Data from a study where compound 5b, featuring a 3,4-dichloro substitution, showed outstanding inhibitory effects, particularly against the HT29 cell line.[1][3]

Table 3: Cytotoxicity (IC50, µM) of Miscellaneous 2-Aminothiazole Derivatives

| Compound | H1299 (Lung) | SHG-44 (Glioma) | HS 578T (Breast) |

| Analogue 20 | 4.89 | 4.03 | - |

| Derivative 88 | - | - | 0.8 |

Analogue 20 demonstrated potent activities against lung cancer and glioma cell lines.[1] Derivative 88, a thiourea-containing compound, proved lethal to a breast cancer cell line.[4]

Key Signaling Pathways and Mechanisms of Action

Research indicates that 2-aminothiazole derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell cycle regulation and apoptosis. Key targets include Aurora kinases, Cyclin-Dependent Kinases (CDKs), and the PI3K/Akt pathway.

Inhibition of Pro-Survival Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis.

Caption: Inhibition of the PI3K/Akt survival pathway.

Induction of Mitochondrial Apoptosis

A primary mechanism of action for many 2-aminothiazole derivatives is the induction of apoptosis via the intrinsic (mitochondrial) pathway. This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Treatment with these compounds leads to a decrease in Bcl-2 levels and an increase in Bax, disrupting the mitochondrial membrane potential.[5][6][7] This triggers the release of cytochrome c into the cytosol, which in turn activates a caspase cascade, culminating in the cleavage of PARP and execution of cell death.[5][6]

Caption: Induction of the intrinsic apoptosis pathway.

Standardized Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, this guide provides standardized protocols for key in vitro assays used to evaluate the anticancer potential of 2-aminothiazole derivatives.

Experimental Workflow Overview

A typical preclinical evaluation workflow involves cytotoxicity screening, followed by mechanistic assays to determine the mode of action, such as cell cycle analysis and apoptosis detection.

Caption: Standard workflow for anticancer evaluation.

Protocol 1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Culture and Treatment: Culture 1-2 x 10^6 cells and treat with the test compound for the desired time.

-

Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at 4°C.[8]

-

Washing: Centrifuge the fixed cells to remove ethanol and wash twice with PBS.[8]

-

RNAse Treatment: Resuspend the cell pellet and treat with RNase A solution (e.g., 100 µg/mL) to ensure only DNA is stained.[8][9]

-

PI Staining: Add propidium iodide (PI) staining solution (e.g., 50 µg/mL) and incubate in the dark.[8][9]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[8]

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Induce apoptosis in a cell suspension by treating with the 2-aminothiazole derivative.

-

Harvest and Wash: Collect approximately 1-5 x 10^5 cells by centrifugation. Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., 5 µL per 100 µL of cell suspension) and incubate for 10-20 minutes at room temperature in the dark.[10] If desired, add Propidium Iodide (PI) to distinguish necrotic cells.

-

Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour). Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are positive for both stains.[11]

Protocol 4: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for confirming the modulation of signaling pathways.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2][12]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[2][13]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, cleaved Caspase-3, p-Akt) overnight at 4°C.[2][14]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescent substrate and imaging system.[2][14]

Conclusion

The 2-aminothiazole scaffold continues to be a highly privileged structure in the design of anticancer agents. Its synthetic tractability and ability to target multiple, validated oncogenic pathways underscore its importance. The data and protocols compiled in this guide serve as a valuable resource for the scientific community, aiming to accelerate the rational design and development of the next generation of 2-aminothiazole-based cancer therapeutics.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 6. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 7. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. addgene.org [addgene.org]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

physical and chemical properties of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. The 1,3,4-oxadiazole scaffold is a prominent feature in many pharmacologically active molecules, exhibiting a wide range of activities, including antimicrobial and anticancer effects. This document summarizes the available data on the synthesis, characterization, and potential mechanisms of action of this specific derivative, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline are crucial for its handling, formulation, and interpretation of its biological activity. While experimentally determined data for some properties are limited, computed values from reliable sources provide a strong foundation for understanding its behavior.

Table 1: Physical and Chemical Properties of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃O | PubChem[1] |

| Molecular Weight | 237.26 g/mol | PubChem[1] |

| IUPAC Name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | PubChem[1] |

| CAS Number | 23047-95-2 | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 237.090211983 Da | PubChem[1] |

| Topological Polar Surface Area | 64.9 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

Synthesis and Characterization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclodehydration of a diacylhydrazine intermediate, which can be formed from the reaction of a carbohydrazide with a carboxylic acid or its derivative.

General Synthetic Approach

A plausible synthetic route to 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline involves a two-step process, starting from readily available precursors.

Experimental Protocol (Proposed)

This protocol is a general procedure adapted from the synthesis of similar 1,3,4-oxadiazole derivatives and may require optimization for the specific synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline.[2][3][4]

Step 1: Synthesis of N'-(2-Nitrobenzoyl)benzohydrazide

-

Dissolve benzoyl hydrazide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for instance, pyridine or triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-nitrobenzoyl chloride (1 equivalent) in the same solvent to the cooled mixture with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N'-(2-nitrobenzoyl)benzohydrazide, which can be purified by recrystallization.

Step 2: Synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)nitrobenzene

-

To the N'-(2-nitrobenzoyl)benzohydrazide (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 equivalents) in excess.[5]

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, for example, a saturated sodium bicarbonate solution, until a precipitate is formed.

-

Filter the solid, wash with water, and dry to yield the crude 2-(5-phenyl-1,3,4-oxadiazol-2-yl)nitrobenzene. This product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline

-

Dissolve 2-(5-phenyl-1,3,4-oxadiazol-2-yl)nitrobenzene (1 equivalent) in ethanol.

-

Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).[2]

-

Reflux the reaction mixture for several hours until the reduction is complete (monitored by TLC).

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to obtain the crude 2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline.

-

Purify the final product by column chromatography or recrystallization.

Characterization Data

Table 2: Spectroscopic Data for 1,3,4-Oxadiazole Derivatives

| Technique | Characteristic Features | Reference |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The -NH₂ protons of the aniline moiety would likely appear as a broad singlet. | [2][4] |

| ¹³C NMR | The two carbon atoms of the 1,3,4-oxadiazole ring typically resonate at approximately δ 160-165 ppm. Aromatic carbons appear in the δ 110-150 ppm region. | [2][4] |

| IR (cm⁻¹) | Characteristic peaks include C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching of the oxadiazole ring (around 1020-1250 cm⁻¹), and N-H stretching of the aniline group (around 3300-3500 cm⁻¹). | [3][4] |

| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound. | [1][3] |

Biological Activity and Potential Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to possess a broad spectrum of biological activities, with antimicrobial and anticancer properties being among the most frequently reported.[3][6] While the specific biological profile of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline has not been extensively studied, its structural similarity to other active oxadiazoles suggests it may exhibit similar effects.

Potential Antimicrobial Activity

Many 1,3,4-oxadiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The proposed mechanisms of action are often related to the inhibition of essential cellular processes in microorganisms.

Potential Anticancer Activity

The 1,3,4-oxadiazole nucleus is a constituent of several compounds with demonstrated anticancer activity. The mechanisms underlying their cytotoxicity are diverse and often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Conclusion

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established methodologies, and its structural features suggest a high likelihood of possessing valuable biological activities. Further research is warranted to experimentally determine its physicochemical properties, fully characterize its spectral data, and, most importantly, to elucidate its specific biological targets and mechanisms of action. This will pave the way for its potential development as a novel therapeutic agent.

References

- 1. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline | C14H11N3O | CID 342181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Thiazole Compounds: A Technical Guide for Drug Development

Introduction

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, serves as a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making it a "privileged structure" in drug discovery.[3][4] Thiazole derivatives are integral to numerous clinically approved drugs, including the antiretroviral agent Ritonavir, the antimicrobial Sulfathiazole, and the anticancer drug Dasatinib.[1][2][5] The aromatic nature of the thiazole ring facilitates robust interactions with biological receptors, while its stability and synthetic tractability enable the creation of diverse chemical libraries.[3][6] This technical guide provides an in-depth exploration of the therapeutic potential of thiazole compounds, focusing on their synthesis, mechanisms of action across various diseases, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the creation of novel therapeutics.

Synthesis of Thiazole Derivatives

The construction of the thiazole ring is a fundamental step in the development of new therapeutic agents. Several synthetic methodologies exist, with the Hantzsch thiazole synthesis being one of the most reliable and widely used methods.[7]

Hantzsch Thiazole Synthesis

Developed in 1887, the Hantzsch synthesis is a classic condensation reaction.[7] It typically involves the reaction of an α-haloketone with a thioamide or a related compound like thiourea.[7] The reaction proceeds via a nucleophilic attack, followed by cyclization and dehydration to form the thiazole ring. This method is highly versatile and allows for the synthesis of a wide range of substituted thiazoles.[7]

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. media.neliti.com [media.neliti.com]

- 5. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijarsct.co.in [ijarsct.co.in]

Initial Bioactivity Screening of 2-(5-Phenylthiazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. Derivatives of this scaffold have been reported to exhibit anticancer, antimicrobial, and enzyme inhibitory properties. This guide outlines a strategic approach for the initial in vitro bioactivity screening of the novel compound, 2-(5-Phenylthiazol-2-yl)aniline. The proposed workflow is designed to efficiently assess its potential as a therapeutic agent and to guide further drug development efforts.

The initial screening will focus on three key areas of bioactivity commonly associated with the thiazole pharmacophore: cytotoxicity against cancer cell lines, antimicrobial activity against pathogenic bacteria, and inhibitory activity against clinically relevant enzymes. Furthermore, this guide provides an overview of essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays that are pivotal in early drug discovery for evaluating the pharmacokinetic properties of a compound.[1][2][3][4][5]

Experimental Workflows

A systematic approach to the initial bioactivity screening is crucial for generating reliable and comparable data. The following diagrams illustrate the proposed experimental workflows for cytotoxicity, antimicrobial, and enzyme inhibition screening.

Cytotoxicity Screening

Given that numerous thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, a primary assessment of this compound's anticancer potential is warranted.[6][7][8]

Data from Related Thiazole Derivatives

The following table summarizes the cytotoxic activity of various thiazole derivatives against different human cancer cell lines, providing a benchmark for evaluating the activity of the test compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazinyl thiazole | C6 (Glioblastoma) | 3.83 | [6] |

| 4-Chlorophenylthiazole | MDA-MB-231 (Breast) | Not specified (kinase inhibition) | [6] |

| Indolo–pyrazoles grafted with thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | [7] |

| Phenylthiazole derivatives | SKNMC (Neuroblastoma) | 10.8 | [8] |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl) acetamides | Hela (Cervical) | 1.3 |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

-

Phosphate Buffered Saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Screening

The thiazole nucleus is a common feature in many compounds with antibacterial activity.[13][14][15][16][17] Therefore, an initial screening for antimicrobial properties is a logical step.

Data from Related Thiazole Derivatives

The following table presents the antimicrobial activity of some thiazole derivatives against various bacterial strains, indicating the potential for this class of compounds.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| N-(thiazol-2-yl)benzenesulfonamides | S. aureus | 3.9 | [13] |

| 5-methylthiazole based thiazolidinones | E. coli | MIC range: 26.3–378.5 µM | [15] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | S. pneumoniae | MIC range: 0.03–7.81 | [17] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[18][19][20][21]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

0.5 McFarland turbidity standard

-

Positive control antibiotic disks (e.g., ampicillin, chloramphenicol)

-

Negative control disks (impregnated with solvent)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18][20]

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[18][20]

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Also, apply positive and negative control disks.[19]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[21]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: Compare the zone diameters to established interpretive charts to classify the organism as susceptible, intermediate, or resistant to the test compound.

Enzyme Inhibition Screening

Thiazole derivatives have been identified as inhibitors of various enzymes, including DNA gyrase, a crucial bacterial enzyme.[22][23][24]

Data from Related Thiazole Derivatives

The following table shows the inhibitory activity of some thiazole derivatives against different enzymes.

| Compound Class | Target Enzyme | IC50 | Reference |

| Thiazole derivatives | Carbonic Anhydrase I | 39.38–198.04 µM | [25] |

| Thiazole derivatives | Carbonic Anhydrase II | 39.16–86.64 µM | [25] |

| Thiazole derivatives | Monoamine Oxidase-A (MAO-A) | 0.123 - 0.134 µM | [26] |

| Thiazole derivatives | Monoamine Oxidase-B (MAO-B) | 0.025 - 0.027 µM | [26] |

| 2-phenylthiazole derivatives | VEGFR-2 | 81.36% and 85.72% inhibition | [6] |

| 2-ethyl-5-phenylthiazole-4-carboxamide | PTP1B | Not specified | [27] |

| 2-aminothiazole scaffolds | Phosphodiesterase type 5 (PDE5) | Regulator activity | [28] |

| Thiazole derivatives | Cholinesterase | IC50 = 25.5 µg/mL (AChE) | [29] |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[22][23][24][30]

Materials:

-

E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (containing ATP)

-

This compound

-

Stop Buffer/Gel Loading Dye

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound. Include a no-enzyme control, a no-compound control, and a positive control inhibitor (e.g., ciprofloxacin).

-

Enzyme Addition: Add DNA gyrase to each tube to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[30]

-

Reaction Termination: Stop the reaction by adding the stop buffer/gel loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Compare the amount of supercoiled DNA in the presence of the test compound to the no-compound control to determine the extent of inhibition. The IC₅₀ value can be calculated from a dose-response curve.

In Vitro ADME Profiling

Early assessment of a compound's ADME properties is critical for successful drug development.[1][2][3][4][5] A panel of in vitro ADME assays should be considered to evaluate the potential of this compound.

Key In Vitro ADME Assays

-

Solubility: Determines the concentration at which the compound is fully dissolved, impacting its absorption.

-

Permeability: Assesses the ability of the compound to cross biological membranes, often using Caco-2 cell monolayers.

-

Metabolic Stability: Evaluates the compound's susceptibility to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes).

-

Cytochrome P450 (CYP) Inhibition: Identifies potential drug-drug interactions by measuring the inhibition of major CYP isoforms.[3]

-

Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

Conclusion

This technical guide provides a comprehensive framework for the initial bioactivity screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial activity, and enzyme inhibitory potential, researchers can gain valuable insights into its therapeutic promise. The integration of in vitro ADME profiling at an early stage will further aid in the selection and optimization of this compound for future preclinical and clinical development. The provided experimental protocols and comparative data for related thiazole derivatives offer a solid foundation for initiating the investigation of this novel molecule.

References

- 1. selvita.com [selvita.com]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 5. criver.com [criver.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. asm.org [asm.org]

- 19. apec.org [apec.org]

- 20. hardydiagnostics.com [hardydiagnostics.com]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. journals.asm.org [journals.asm.org]

- 23. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 24. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. topogen.com [topogen.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-Phenylthiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Phenylthiazol-2-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a phenyl-substituted thiazole ring linked to an aniline moiety, serves as a versatile scaffold for the development of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. These application notes provide detailed protocols for a plausible multi-step synthesis of this compound, designed for researchers in organic synthesis and drug development. The described synthetic pathway is based on established chemical transformations and provides a logical route to the target molecule.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence starting from readily available 2-aminobenzonitrile. The overall strategy involves the initial conversion of the nitrile to an amide, followed by thionation to a thioamide, and finally, a classical Hantzsch thiazole synthesis to construct the desired heterocyclic core.

Application Notes and Protocols for 2-(5-Phenylthiazol-2-yl)aniline in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Phenylthiazol-2-yl)aniline is a synthetic compound belonging to the 2-aminothiazole class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. Structurally, the molecule features a central thiazole ring, which is a common scaffold in many biologically active compounds and approved drugs. The presence of the phenyl and aniline moieties suggests potential for various molecular interactions, making it a candidate for investigation in drug discovery programs.

These application notes provide a comprehensive guide for the in-vitro evaluation of this compound, focusing on its potential as an anticancer agent and a kinase inhibitor. The protocols detailed below are foundational assays for determining the cytotoxic effects and potential mechanism of action of this compound.

Potential Applications

-

Anticancer Drug Discovery: As a member of the 2-aminothiazole family, which includes known anticancer agents, this compound is a candidate for screening against various cancer cell lines to determine its cytotoxic and antiproliferative effects.

-

Kinase Inhibitor Screening: Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and other diseases.[1][2][3] This compound can be assayed against a panel of kinases to identify potential targets.

-

Lead Compound for Optimization: Should initial in-vitro assays show promising activity, the this compound scaffold can serve as a starting point for medicinal chemistry efforts to develop more potent and selective analogs.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in key in-vitro assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

| Assay Type | Cell Line / Kinase Target | Metric | Value (μM) |

| Cell Viability (MTT) | MCF-7 (Breast Cancer) | IC50 | 5.2 |

| A549 (Lung Cancer) | IC50 | 8.9 | |

| HCT116 (Colon Cancer) | IC50 | 12.5 | |

| Kinase Inhibition | Src Kinase | IC50 | 0.8 |

| Abl Kinase | IC50 | 1.5 | |

| CDK2/Cyclin E | IC50 | 3.7 | |

| Cell-Based Signaling | Phospho-Src (Tyr416) | IC50 | 1.2 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. Final concentrations should range from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

In-Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the inhibitory activity of this compound against a specific protein kinase.

Materials:

-

This compound (dissolved in DMSO)

-

Recombinant active kinase (e.g., Src, Abl, CDK2)

-

Biotinylated substrate peptide

-

ATP

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume plates

-

TR-FRET-compatible plate reader

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of the kinase and a 2X solution of the substrate peptide/ATP mix in the assay buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to a 4X final concentration.

-

-

Assay Reaction:

-

Add 2.5 µL of the 4X compound solution to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Add 2.5 µL of the 2X kinase solution to all wells except the negative control.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate peptide/ATP mix.

-

Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).

-

-

Detection:

-

Prepare a detection mix containing the Europium-labeled antibody and SA-APC in a suitable buffer.

-

Stop the kinase reaction by adding 10 µL of the detection mix to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm).

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

-

Cell-Based Signaling Assay (Western Blot)

This protocol is for assessing the effect of this compound on the phosphorylation status of a target protein within a cellular context, for example, the phosphorylation of Src kinase.

Materials:

-

This compound

-

Cancer cell line known to have active signaling of the target pathway (e.g., a cell line with high Src activity)

-

Complete growth medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-